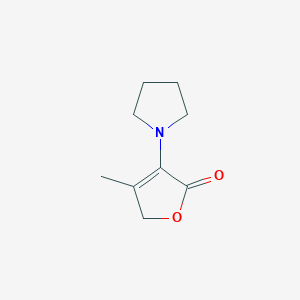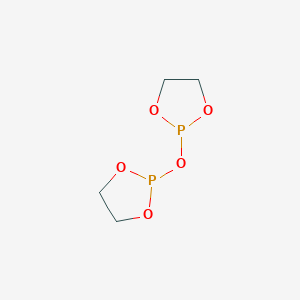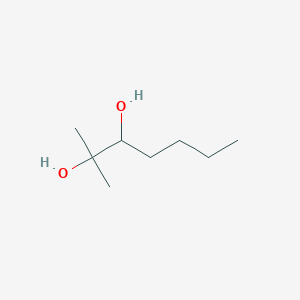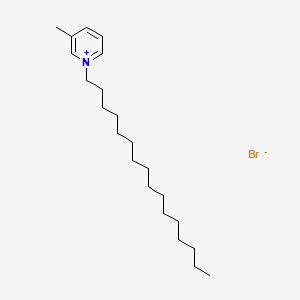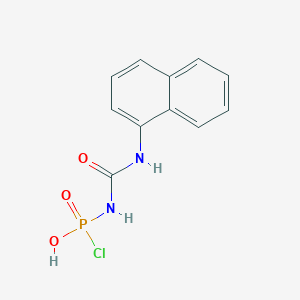
1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane is a highly fluorinated organic compound It is characterized by the presence of multiple halogen atoms, including chlorine, iodine, and fluorine, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane typically involves halogenation reactions. One common method is the reaction of a suitable precursor with halogenating agents under controlled conditions. For example, the reaction of a fluorinated butane derivative with iodine monochloride (ICl) can yield the desired compound. Industrial production methods may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Addition Reactions: The presence of multiple halogens allows for addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound’s unique halogenation pattern makes it useful in studying halogen bonding interactions in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including fluoropolymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogens allows it to form strong interactions with various biological and chemical targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
1-Chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane can be compared with other highly fluorinated compounds, such as:
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Known for its use as a refrigerant and heat transfer fluid.
Octafluoro-1,4-diiodobutane: Used as a halogen bond donor in various applications.
The uniqueness of this compound lies in its specific combination of halogens, which imparts distinct reactivity and interaction profiles compared to other similar compounds.
Properties
CAS No. |
677-90-7 |
|---|---|
Molecular Formula |
C5ClF10I |
Molecular Weight |
412.39 g/mol |
IUPAC Name |
1-chloro-1,1,2,3,3,4,4-heptafluoro-4-iodo-2-(trifluoromethyl)butane |
InChI |
InChI=1S/C5ClF10I/c6-3(10,11)1(7,4(12,13)14)2(8,9)5(15,16)17 |
InChI Key |
AMGSJFYHMLWKDS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)I)(F)F)(C(F)(F)F)(C(F)(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


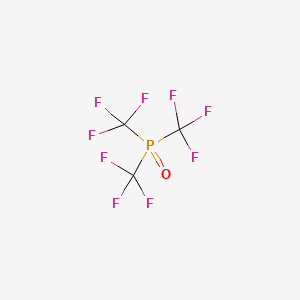
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)

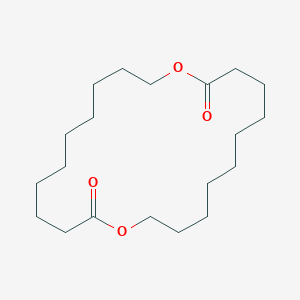
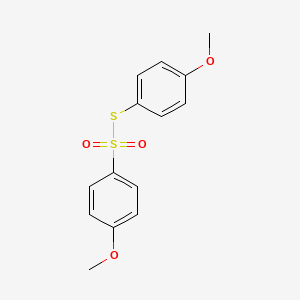
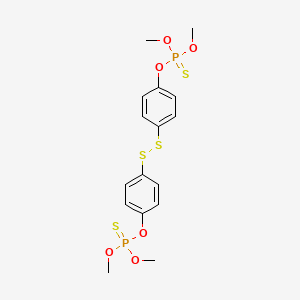
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)

